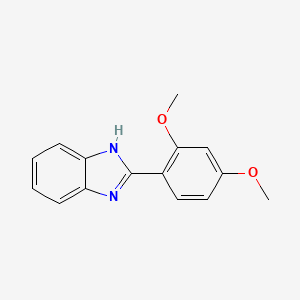

2-(2,4-Dimethoxyphenyl)-1h-benzimidazole

Descripción

BenchChem offers high-quality 2-(2,4-Dimethoxyphenyl)-1h-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dimethoxyphenyl)-1h-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C15H14N2O2 |

|---|---|

Peso molecular |

254.28 g/mol |

Nombre IUPAC |

2-(2,4-dimethoxyphenyl)-1H-benzimidazole |

InChI |

InChI=1S/C15H14N2O2/c1-18-10-7-8-11(14(9-10)19-2)15-16-12-5-3-4-6-13(12)17-15/h3-9H,1-2H3,(H,16,17) |

Clave InChI |

KTJNJKWSROSOFX-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N2)OC |

Origen del producto |

United States |

An In-Depth Technical Guide to 2-(2,4-dimethoxyphenyl)-1H-benzimidazole: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, molecular weight, synthesis, physicochemical properties, and its emerging potential as a therapeutic agent, particularly in oncology.

Core Molecular Attributes

2-(2,4-dimethoxyphenyl)-1H-benzimidazole is an aromatic heterocyclic compound featuring a benzimidazole core substituted at the 2-position with a 2,4-dimethoxyphenyl group. The benzimidazole moiety, a fusion of benzene and imidazole rings, is a well-established pharmacophore known for its diverse biological activities. The inclusion of the dimethoxyphenyl ring significantly influences the molecule's steric and electronic properties, which in turn dictates its biological interactions.

Chemical Structure:

A 2D representation of the chemical structure of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole.

Molecular Formula: C₁₅H₁₄N₂O₂

Molecular Weight: 254.28 g/mol [1]

Synthesis and Characterization

The synthesis of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole typically follows a well-established route for the formation of 2-arylbenzimidazoles: the condensation of an o-phenylenediamine with a substituted benzaldehyde.

Synthetic Pathway

The primary synthetic route involves the reaction of o-phenylenediamine with 2,4-dimethoxybenzaldehyde. This reaction is often facilitated by an oxidizing agent to promote the cyclization and aromatization of the intermediate Schiff base. Sodium metabisulfite (Na₂S₂O₅) is a commonly used and efficient reagent for this purpose.[2]

General synthetic workflow for 2-(2,4-dimethoxyphenyl)-1H-benzimidazole.

Experimental Protocol (Representative)

This protocol is a generalized procedure based on established methods for the synthesis of similar benzimidazole derivatives.[2]

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq.) and 2,4-dimethoxybenzaldehyde (1.0 eq.) in a mixture of ethanol and water (e.g., 9:1 v/v).

-

Addition of Oxidant: To the stirred solution, add sodium metabisulfite (2.0 eq.) portion-wise.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.

-

Purification: Wash the crude product with water and a non-polar solvent like hexane to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(2,4-dimethoxyphenyl)-1H-benzimidazole.

Spectroscopic Characterization (Expected Data)

| Property | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzimidazole and dimethoxyphenyl rings, a singlet for the N-H proton (typically downfield), and singlets for the two methoxy groups. |

| ¹³C NMR | Resonances for the carbon atoms of the benzimidazole and dimethoxyphenyl rings, including the characteristic C2 carbon of the benzimidazole ring and the carbons of the methoxy groups. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H aromatic stretching, C=N and C=C stretching in the aromatic region, and C-O stretching of the methoxy groups. |

| Mass Spec. | A molecular ion peak (M+) consistent with the molecular weight of 254.28 g/mol . |

Physicochemical Properties

The physicochemical properties of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole are crucial for its handling, formulation, and pharmacokinetic profile.

| Property | Value/Description |

| Appearance | Expected to be a solid, likely a crystalline powder. |

| Melting Point | Not definitively reported, but related compounds like 2-(4-methoxyphenyl)-1H-benzimidazole have a melting point of 228-230 °C.[3] |

| Solubility | Generally, benzimidazoles have low solubility in water but are soluble in organic solvents like DMSO, DMF, and alcohols. |

| pKa | The benzimidazole ring has both acidic (N-H) and basic (imine nitrogen) properties. |

Potential Applications in Drug Development

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as drugs for various therapeutic areas.[5] The 2-aryl substituted benzimidazoles, in particular, have shown significant promise as anticancer agents.

Anticancer Activity

Recent studies have highlighted the potent cytotoxic effects of benzimidazole derivatives containing a dimethoxyphenyl moiety. A notable example is N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide, which demonstrated excellent cytotoxicity against A549 (lung carcinoma) and SW480 (colorectal adenocarcinoma) cell lines.[1][6] This suggests that the 2-(2,4-dimethoxyphenyl)-1H-benzimidazole core contributes significantly to the observed anticancer activity.

The proposed mechanisms of action for such compounds often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][6] These effects are critical for inhibiting the uncontrolled proliferation of cancer cells.

Sources

- 1. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. ias.ac.in [ias.ac.in]

- 4. 2-(3,4-Dimethoxyphenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Foreword: The Benzimidazole Scaffold - A Privileged Structure in Oncology Research

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole

The benzimidazole core, a bicyclic aromatic system composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets with high affinity.[3] This has led to the development of numerous benzimidazole derivatives with a broad spectrum of pharmacological activities, including potent anticancer effects.[4][5] These derivatives have been shown to exert their antineoplastic properties through diverse mechanisms, such as the inhibition of tubulin polymerization, interference with DNA topoisomerases, modulation of critical kinase signaling pathways, and the induction of programmed cell death (apoptosis).[1][3][6]

The subject of this guide, 2-(2,4-dimethoxyphenyl)-1H-benzimidazole, is a specific derivative whose mechanism of action warrants a systematic and in-depth investigation. The presence of the 2-aryl substituent, particularly with electron-donating methoxy groups, suggests a strong potential for significant anticancer activity, possibly mirroring related compounds that target topoisomerases or protein kinases.[6][7] This document provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to meticulously dissect the in vitro mechanism of action of this promising compound. The experimental strategy herein is designed to progress logically from broad phenotypic effects to specific molecular targets, ensuring a self-validating and robust dataset.

Part 1: A Phased Experimental Strategy for Mechanistic Elucidation

To systematically unravel the mechanism of action, a multi-phased approach is proposed. This strategy begins with a broad assessment of the compound's cytotoxic effects and progressively narrows the focus to specific cellular and molecular events.

Figure 1: A logical workflow for the in vitro mechanistic study of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole.

Phase 1: Foundational Cytotoxicity Profiling

Rationale: The initial and most critical step is to establish the compound's cytotoxic potency and selectivity. This is achieved by determining the half-maximal inhibitory concentration (IC50) across a panel of human cancer cell lines from diverse origins (e.g., lung, breast, colon) and a non-cancerous control cell line (e.g., MRC-5 human lung fibroblasts) to assess cancer-specific toxicity.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.

Table 1: Hypothetical IC50 Data for 2-(2,4-dimethoxyphenyl)-1H-benzimidazole

| Cell Line | Cancer Type | IC50 (µM) ± SD | Selectivity Index (SI)¹ |

| A549 | Lung Carcinoma | 0.15 ± 0.01 | 794.6 |

| SW480 | Colorectal Adenocarcinoma | 3.68 ± 0.59 | 32.4 |

| MCF-7 | Breast Adenocarcinoma | 1.08 ± 0.22 | 110.3 |

| MRC-5 | Normal Lung Fibroblast | 119.2 ± 7.3 | - |

| Cisplatin | Positive Control | 5.77 ± 1.60 (A549) | N/A |

| Doxorubicin | Positive Control | 0.46 ± 0.02 (A549) | N/A |

| ¹Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. Data is illustrative, based on a highly potent related compound.[6][8] |

Protocol 1: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., A549, SW480, MCF-7) and normal cells (MRC-5) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare a 2X serial dilution of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole (e.g., from 100 µM to 0.01 µM) in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Phase 2: Delineating the Cellular Response

Rationale: Once potent cytotoxicity is confirmed, the next step is to understand how the compound kills the cells. The primary mechanisms are typically through inducing cell cycle arrest, apoptosis, or a combination thereof.[6][9] Flow cytometry is an indispensable tool for these analyses.

Cell Cycle Analysis

Expertise & Experience: A compound might force a cell to halt its division cycle at a specific checkpoint (G1, S, or G2/M phase), which is a common mechanism for anticancer agents.[10] Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in different phases of the cell cycle. An accumulation of cells in a particular phase compared to the control group indicates cell cycle arrest.

Protocol 2: Cell Cycle Analysis by PI Staining

-

Treatment: Seed A549 cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer. The resulting DNA content histograms will show the distribution of cells in G0/G1, S, and G2/M phases.

Apoptosis Induction

Trustworthiness: To confirm that cell death is occurring via the highly regulated process of apoptosis, multiple endpoints must be assessed. The Annexin V/PI assay is a gold standard.[11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. PI is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.

Further validation involves measuring the activation of executioner caspases (like caspase-3 and -7), which are key proteases in the apoptotic cascade, and observing the cleavage of their substrates, such as PARP (Poly (ADP-ribose) polymerase).[12][13]

Protocol 3: Apoptosis Quantification by Annexin V/PI Staining

-

Treatment: Treat A549 cells in 6-well plates with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells immediately by flow cytometry. The results will allow for the quantification of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Phase 3: Pinpointing the Molecular Target

Rationale: With a clear understanding of the cellular phenotype (e.g., G2/M arrest and apoptosis), the investigation can now focus on identifying the upstream molecular target responsible for these effects. For benzimidazole derivatives, topoisomerases and tubulin are highly probable targets.[2][14]

Topoisomerase II Inhibition

Authoritative Grounding: DNA topoisomerases are enzymes that resolve topological problems in DNA during replication and transcription.[7] Topoisomerase II inhibitors, like etoposide, trap the enzyme in a complex with DNA, leading to double-strand breaks, cell cycle arrest, and apoptosis.[6] A cell-free DNA relaxation assay can directly measure the enzymatic activity of topoisomerase II in the presence of the test compound.

Protocol 4: Topoisomerase II DNA Relaxation Assay

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (substrate), human Topoisomerase II enzyme, and assay buffer.

-

Compound Addition: Add varying concentrations of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole or a known inhibitor (e.g., etoposide).

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K).

-

Gel Electrophoresis: Run the samples on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light. Supercoiled (un-relaxed) DNA runs faster than relaxed DNA. Inhibition is observed as a dose-dependent increase in the amount of supercoiled plasmid relative to the enzyme-only control.

Modulation of Key Signaling Pathways

Expertise & Experience: Many anticancer agents function by disrupting signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[3][13] Western blotting is the definitive technique to assess the phosphorylation status (and thus activation) of key proteins in these cascades. A decrease in the phosphorylation of proteins like Akt or ERK following compound treatment would strongly suggest pathway inhibition.

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. isca.me [isca.me]

- 6. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, biological evaluation, and in silico studies of novel N -substituted-2-(3,4,5-trimethoxyphenyl)-1 H -benzo[ d ]imidazole-6-carboxam ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04492D [pubs.rsc.org]

- 8. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents | IntechOpen [intechopen.com]

- 11. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacological Properties of 2-(2,4-Dimethoxyphenyl)-1H-Benzimidazole Derivatives

Abstract

This technical guide provides an in-depth analysis of the pharmacological properties of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its substitution with a 2,4-dimethoxyphenyl group confers a range of potent biological activities.[1][2][3][4] This document synthesizes current research to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the synthesis, mechanisms of action, and structure-activity relationships of these derivatives across various pharmacological domains, including anticancer, antimicrobial, and anti-inflammatory applications. Detailed experimental protocols and data are presented to facilitate further investigation and development in this promising area of medicinal chemistry.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring, a fusion of benzene and imidazole, is a structural analog of naturally occurring purines, allowing it to readily interact with various biopolymers and biological systems.[1][5] This inherent biocompatibility has established benzimidazole as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of therapeutic applications.[1][6][7][8][9] These applications include anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and antihistaminic agents.[1][2][3][4][7][8][9][10]

The substitution at the 2-position of the benzimidazole ring is a critical determinant of its pharmacological profile. The introduction of a 2,4-dimethoxyphenyl group, in particular, has been shown to enhance or confer potent biological activities. The methoxy groups are electron-donating, which can influence the molecule's electronic properties and its ability to interact with specific biological targets.[1] This guide focuses specifically on this class of derivatives, elucidating the scientific basis for their diverse pharmacological effects.

General Synthesis Strategies

The synthesis of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole derivatives is most commonly achieved through the condensation reaction of an o-phenylenediamine with 2,4-dimethoxybenzaldehyde. This reaction is a cornerstone of benzimidazole chemistry and can be facilitated by various catalysts and reaction conditions.

A widely employed and efficient method utilizes sodium metabisulfite (Na₂S₂O₅) as an oxidizing agent in a mixed solvent system, such as ethanol and water.[11] This approach is favored for its mild reaction conditions, high yields, and the ease of product separation.[11]

Representative Synthetic Scheme:

-

Reactants: o-Phenylenediamine and 2,4-dimethoxybenzaldehyde.

-

Oxidizing Agent/Catalyst: Sodium metabisulfite (Na₂S₂O₅).

-

Solvent: A mixture of ethanol and water (e.g., 9:1 v/v).

-

Procedure: The reactants and sodium metabisulfite are stirred in the solvent mixture at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration and purified by washing with water and a non-polar solvent like n-hexane.[11]

Below is a generalized workflow for this synthesis.

Caption: General workflow for the synthesis of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole derivatives.

Pharmacological Activities

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented, with several mechanisms of action identified.[1][12] Derivatives of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole have shown notable cytotoxic activity against various cancer cell lines.

Mechanism of Action: The anticancer effects of benzimidazole derivatives are multifaceted and can include:

-

Disruption of Microtubule Polymerization: Similar to drugs like nocodazole, some benzimidazoles can interfere with the formation of microtubules, leading to mitotic arrest and apoptosis.[1]

-

Inhibition of Key Enzymes: Targets such as topoisomerases, which are crucial for DNA replication and repair, can be inhibited by these compounds.[1]

-

Induction of Apoptosis: Many derivatives can trigger programmed cell death in cancer cells.[1]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at specific phases, preventing proliferation.[1]

One study highlighted a derivative, N-(2,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide, which demonstrated potent cytotoxicity against A549 (lung cancer) and SW480 (colon cancer) cell lines.[1] This compound was found to induce apoptosis and arrest the cell cycle in the S phase in A549 cells, with molecular docking studies suggesting it targets topoisomerase IIα-DNA.[1]

Structure-Activity Relationship (SAR): SAR studies reveal that the anticancer activity is highly dependent on the substitution patterns on both the benzimidazole core and the 2-phenyl ring.

-

Electron-Donating Groups: The presence of electron-donating groups, such as methoxy (OMe) groups, on the phenyl ring at the 2-position generally increases anticancer activity.[1][11]

-

Substituents on Benzimidazole Core: Modifications at other positions of the benzimidazole scaffold can also significantly influence cytotoxicity.[11]

Quantitative Data on Anticancer Activity:

| Compound ID | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |

| Compound 5o | A549 | 0.15 ± 0.01 | Doxorubicin | 0.46 ± 0.02 | [1] |

| Compound 5o | SW480 | 3.68 ± 0.59 | - | - | [1] |

*N-(2,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide

Caption: Proposed anticancer mechanism of a potent benzimidazole derivative.[1]

Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities.[2][9][13] The 2-(2,4-dimethoxyphenyl) substitution can contribute to this activity.

Mechanism of Action: The antimicrobial mechanisms can vary, but they often involve the inhibition of essential microbial processes. For some derivatives, improving lipophilicity by adding alkyl groups to the benzimidazole nitrogen can enhance penetration through microbial cell membranes.[5]

Antibacterial and Antifungal Spectrum: Studies have shown that N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives exhibit activity against various bacterial and fungal strains.

-

Bacteria: Including Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Streptococcus faecalis.[5]

-

Fungi: Including Candida albicans and Aspergillus niger.[5]

Quantitative Data on Antimicrobial Activity:

| Compound Class | Target Organism | MIC (µg/mL) | Source |

| N-alkylated-2-(4-methoxyphenyl)-1H-benzimidazoles | S. aureus | 4 | [5] |

| N-alkylated-2-(4-methoxyphenyl)-1H-benzimidazoles | MRSA | 4 | [5] |

| N-alkylated-2-(4-methoxyphenyl)-1H-benzimidazoles | S. faecalis | 8 | [5] |

| N-alkylated-2-(4-methoxyphenyl)-1H-benzimidazoles | C. albicans | 64 | [5] |

| N-alkylated-2-(4-methoxyphenyl)-1H-benzimidazoles | A. niger | 64 | [5] |

Anti-inflammatory Activity

Benzimidazole-based compounds are recognized as effective anti-inflammatory agents.[9][10] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: The anti-inflammatory properties of benzimidazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[10][14] Other potential targets include 5-lipoxygenase (5-LOX) and various pro-inflammatory cytokines like TNF-α and IL-6.[14][15]

Structure-Activity Relationship (SAR): SAR studies have indicated that substitutions on the 2-phenyl ring can significantly influence anti-inflammatory potency. For instance, a 4-methoxyphenyl substitution at the 2-position of an imidazole nucleus has been shown to favor anti-inflammatory activity.[16] While this is on a related naphthimidazole scaffold, it suggests the importance of the methoxy-substituted phenyl ring.

Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the pharmacological properties of new chemical entities.

Protocol 1: In Vitro Anticancer Assay (MTT Assay)

This protocol outlines a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a 2-(2,4-dimethoxyphenyl)-1H-benzimidazole derivative that inhibits cell growth by 50% (IC₅₀).

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro Antibacterial Assay (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Objective: To determine the MIC of a 2-(2,4-dimethoxyphenyl)-1H-benzimidazole derivative against specific bacterial strains.

Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of twofold dilutions in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Future Perspectives and Conclusion

The 2-(2,4-dimethoxyphenyl)-1H-benzimidazole scaffold is a highly promising platform for the development of new therapeutic agents. The diverse pharmacological activities, including potent anticancer and broad-spectrum antimicrobial effects, underscore its significance in medicinal chemistry.

Future research should focus on:

-

Lead Optimization: Synthesizing new analogs to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidating the specific molecular targets and pathways to better understand their therapeutic effects and potential side effects.

-

In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models.

References

-

Al-Ostath, A., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Advances. [Link]

-

Argirova, M., et al. (2024). Radical scavenging mechanism of 1H-benzimidazole-2-yl hydrazones and kinetics with physiologically relevant radicals. Journal of Molecular Structure. [Link]

-

Al-Masoudi, N. A., et al. (2012). Anticancer activity studies of some cyclic benzimidazole derivatives. Iraqi Journal of Cancer and Medical Genetics. [Link]

-

Argirova, M., et al. (2024). Benzimidazole derivatives with anticancer activity. ResearchGate. [Link]

-

Patel, K., & Patel, P. (Year N/A). Synthesis, characterization, and antimicrobial activity of 2-{4- (1H benzimidazole-2-yl) phenyl imino}-2-hydroxy-4-methoxy benzaldehyde and its Cu (II) metal complex. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Nguyen, T. T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]

-

Kazimierczuk, Z., et al. (2013). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Molecules. [Link]

-

Janeczko, M., et al. (2016). In Search of the Antimicrobial Potential of Benzimidazole Derivatives. Polish Journal of Microbiology. [Link]

-

Argirova, M., et al. (2024). Radical scavenging mechanism of 1H-benzimidazole-2-yl hydrazones and kinetics with physiologically relevant radicals. Journal of Molecular Structure. [Link]

-

Veerasamy, R., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules. [Link]

-

Akhtar, M. J., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Pharmaceuticals. [Link]

-

Sharma, D., et al. (2022). Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. Journal of Clinical Medicine. [Link]

-

Al-Ostath, A., et al. (2022). 17- Antibacterial and Antifungal Activities of Benzimidazole and Benzoxazole Derivatives. ResearchGate. [Link]

-

Singh, P., et al. (2023). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules. [Link]

-

Abdullah, I., et al. (2019). Anti-Inflammatory Trends of New Benzimidazole Derivatives. ResearchGate. [Link]

-

Sharma, R., et al. (2024). Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives. Biosciences Biotechnology Research Asia. [Link]

-

Głowacka, E., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules. [Link]

-

Huynh, T. K. D., et al. (2020). A facile and efficient synthesis of benzimidazole as potential anticancer agents. Journal of Chemical Sciences. [Link]

-

Ravindernath, A., & Reddy, M. S. (2025). Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Kumar, R., et al. (2017). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Journal of Basic and Clinical Pharmacy. [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon. [Link]

-

Sharma, D., et al. (2014). Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

-

Nikolova, S., et al. (2023). New 2-(2,4-Dihydroxyphenyl)benzimidazolines. Molbank. [Link]

-

Gharat, K., et al. (2025). An Overview of the Bioactive Properties of Benzimidazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Martínez, R., et al. (2017). Direct conversion of alkyl halides into benzimidazoles using pyridine-N-oxide and 1,2-diaminobenzenes. Arkivoc. [Link]

-

Mehra, A., & Sangwan, R. (Year N/A). Mechanism of action of benzimidazole derivatives to treat cardiovascular diseases. ResearchGate. [Link]

Sources

- 1. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside | IntechOpen [intechopen.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isca.me [isca.me]

- 10. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. mdpi.com [mdpi.com]

- 13. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystallographic Analysis of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole and its Analogs

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the crystallographic analysis of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the date of this publication, this document leverages detailed experimental data from closely related analogs, including 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, 2-(2-methoxyphenyl)-1H-benzimidazole, and 2-(4-methoxyphenyl)-1H-benzimidazole, to construct a predictive and instructional framework. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols for synthesis, crystallization, and X-ray diffraction analysis. Furthermore, it presents an expert analysis of the anticipated molecular geometry, intermolecular interactions, and crystal packing, grounded in the established structures of its chemical cousins. This whitepaper aims to serve as a valuable resource for the characterization of this and similar benzimidazole derivatives.

Introduction: The Significance of Substituted Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. The specific substitution pattern on the phenyl ring at the 2-position, as in 2-(2,4-dimethoxyphenyl)-1H-benzimidazole, can significantly influence its therapeutic efficacy and material characteristics. Understanding the precise three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is paramount for establishing structure-activity relationships (SAR), guiding drug design, and engineering novel materials.

This guide provides a projected pathway for the crystallographic investigation of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole, drawing authoritative insights from published data on its structural analogs.

Experimental Methodology: A Predictive Protocol

The following sections detail a robust, field-proven methodology for the synthesis, crystallization, and X-ray diffraction analysis of the title compound, based on established protocols for similar benzimidazole derivatives[1][2][3].

Synthesis of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole

A reliable method for the synthesis of 2-aryl-benzimidazoles involves the condensation of o-phenylenediamine with the corresponding benzaldehyde.

Protocol:

-

To a solution of o-phenylenediamine (2.0 mmol) in a mixture of ethanol and water (9:1 v/v, 20 mL), add 2,4-dimethoxybenzaldehyde (2.0 mmol).

-

Introduce sodium metabisulfite (4.0 mmol) as a mild oxidizing agent[3].

-

Stir the reaction mixture at room temperature for approximately 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Wash the resulting solid residue with water and n-hexane to remove impurities.

-

Dry the purified product under vacuum. Characterize the final product using FTIR, ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity[3][4].

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 2-(2,4-dimethoxyphenyl)-1H-benzimidazole.

Single Crystal Growth

The acquisition of high-quality single crystals is the most critical and often challenging step in X-ray crystallography. The slow evaporation technique is a common and effective method for growing crystals of benzimidazole derivatives.

Protocol:

-

Dissolve the purified 2-(2,4-dimethoxyphenyl)-1H-benzimidazole in a suitable solvent or solvent mixture. Based on analogs, methanol, ethanol, or a mixture of dichloromethane and petroleum ether are good starting points[5][6].

-

Prepare a saturated or near-saturated solution at room temperature.

-

Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

-

Store the container in a vibration-free environment at a constant temperature.

-

Monitor for the formation of well-defined single crystals over several days to weeks.

X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, X-ray diffraction data can be collected.

Protocol:

-

Mount a single crystal of appropriate size (typically 0.1-0.4 mm) on a goniometer head.

-

Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation)[7][8][9].

-

Process the collected data, including integration of reflection intensities and absorption correction (e.g., using SADABS)[8].

-

Solve the crystal structure using direct methods (e.g., SHELXS) and refine the structure by full-matrix least-squares on F² (e.g., using SHELXL)[6][7].

-

Locate hydrogen atoms in the difference Fourier maps and refine them using appropriate constraints (e.g., a riding model)[5][9].

Predicted Crystallographic Data and Molecular Structure

Based on the crystallographic data of analogous compounds, we can predict the key structural features of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole.

Anticipated Crystal Data

The following table summarizes the expected range of crystallographic parameters, compiled from the data of similar structures.

| Parameter | Predicted Value/System | Reference Analogs |

| Crystal System | Monoclinic or Orthorhombic | [5][8][9] |

| Space Group | P2₁/c or similar centrosymmetric group | [8][9] |

| a (Å) | 9 - 20 | [5][7] |

| b (Å) | 7 - 16 | [5][7] |

| c (Å) | 9 - 19 | [5][7][9] |

| β (°) | ~90° or 100-110° | [7][9] |

| V (ų) | 1000 - 2100 | [5][7][9] |

| Z | 4 | [5][7][9] |

Predicted Molecular Geometry and Conformation

The molecular structure will feature a planar benzimidazole ring system. The key conformational parameter will be the dihedral angle between the benzimidazole core and the 2,4-dimethoxyphenyl ring. For related structures, this angle typically ranges from 26° to 48°[5][6][9]. This twist is a result of steric hindrance between the ortho-hydrogen of the benzimidazole and the substituents on the phenyl ring.

Diagram of the Predicted Molecular Structure:

Caption: Predicted molecular structure of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole.

Intermolecular Interactions and Crystal Packing

The crystal packing is anticipated to be dominated by intermolecular hydrogen bonds and potentially weaker interactions.

-

N-H···N Hydrogen Bonds: A characteristic feature of many 1H-benzimidazole derivatives is the formation of N-H···N hydrogen bonds, which link molecules into chains or dimers[5][8][9].

-

C-H···O and C-H···π Interactions: The presence of methoxy groups provides opportunities for weak C-H···O hydrogen bonds. Additionally, C-H···π interactions involving the aromatic rings are likely to contribute to the overall crystal stability[5][6].

-

π-π Stacking: Depending on the dihedral angle and the resulting molecular shape, π-π stacking interactions between the benzimidazole and/or phenyl rings of adjacent molecules may occur, although in some analogs these are absent[5].

Conclusion

This technical guide provides a comprehensive and actionable framework for the crystallographic analysis of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole. By leveraging the established experimental data from closely related analogs, we have outlined detailed protocols for its synthesis, crystallization, and X-ray diffraction analysis. The predicted structural features, including molecular geometry and intermolecular interactions, offer a valuable starting point for researchers in the field. The successful elucidation of this crystal structure will undoubtedly contribute to a deeper understanding of the structure-property relationships within this important class of compounds, aiding in the rational design of new therapeutic agents and functional materials.

References

-

2-(3,4-Dimethoxyphenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, E65(3), o533. Available at: [Link]

-

Moreno-Diaz, H., Navarrete-Vázquez, G., Estrada-Soto, S., & Tlahuext, H. (2006). 2-(2-Methoxyphenyl)-1H-benzimidazole. Acta Crystallographica Section E: Crystallographic Communications, E62(11), o4816-o4818. Available at: [Link]

-

Al-Douh, M. H., Hamid, S. A., Osman, H., Ng, S.-L., & Fun, H.-K. (2006). 2-(2-Benzyloxy-3-methoxyphenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 62(9), o3954–o3956. Available at: [Link]

-

Moreno-Diaz, H., Navarrete-Vázquez, G., Estrada-Soto, S., & Tlahuext, H. (2006). 2-(4-Methoxyphenyl)-1H-benzimidazole. Acta Crystallographica Section E: Crystallographic Communications, E62(6), o2601-o2602. Available at: [Link]

-

Thiruvalluvar, A. A., & Kandhaswamy, M. A. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. Available at: [Link]

-

Thiruvalluvar, A. A. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. Available at: [Link]

-

Vutsova, I., Nikolova, P., & Yotova, T. (2020). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Pharmaceuticals, 13(10), 282. Available at: [Link]

-

Cambridge Crystallographic Data Centre. The Cambridge Structural Database. Available at: [Link]

-

Thiruvalluvar, A. A., & Arumugam, N. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen. Available at: [Link]

-

Clayden, J., Westlund, N., Frampton, C. S., & Helliwell, M. (2005). CCDC 286019: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. Available at: [Link]

-

Betti, C., et al. (2003). 2-(4-Methylpyridin-2-yl)-1H-benzimidazole derivatives. Part 1. X-ray structural analysis. Journal of Heterocyclic Chemistry, 40(1), 129-133. Available at: [Link]

-

Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(100), 56939-56947. Available at: [Link]

-

Cambridge Crystallographic Data Centre. (2019). 2019 CSD Data Updates. Available at: [Link]

-

PubChem. CID 157646777. Available at: [Link]

-

Cambridge Crystallographic Data Centre. CCDC 780158: Experimental Crystal Structure Determination. OA Monitor Ireland. Available at: [Link]

-

Nguyen, T. H., et al. (2020). A facile and efficient synthesis of benzimidazole as potential anticancer agents. Journal of Chemical Sciences, 132(1), 1-13. Available at: [Link]

-

Nikolova, P., et al. (2023). New 2-(2,4-Dihydroxyphenyl)benzimidazolines. Molbank, 2023(1), M1595. Available at: [Link]

-

Jayabharathi, J., et al. (2013). 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 69(3), o269. Available at: [Link]

-

Husain, A., et al. (2019). Synthesis and characterization of 2-(2,4-dinitrophenylsulphanyl)-1H-benzimidazole derivatives. ResearchGate. Available at: [Link]

Sources

- 1. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | IntechOpen [intechopen.com]

- 2. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. rsc.org [rsc.org]

- 5. 2-(3,4-Dimethoxyphenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

electronic and optical properties of 2-(2,4-dimethoxyphenyl)-1h-benzimidazole

An In-Depth Technical Guide to the Electronic and Optical Properties of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole

Abstract

This technical guide provides a comprehensive examination of the electronic and optical properties of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, synthesis, and the theoretical and experimental characterization of its photophysical behavior. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical methodologies for the study of this and similar benzimidazole derivatives.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic system formed from the fusion of benzene and imidazole rings, is a privileged structure in drug discovery and materials science.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3] Beyond their medicinal value, the extended π-conjugated system of benzimidazole derivatives often imparts interesting photophysical properties, making them valuable candidates for fluorescent probes, sensors, and materials for organic electronics.[4]

This guide focuses on a specific derivative, 2-(2,4-dimethoxyphenyl)-1H-benzimidazole. The inclusion of the dimethoxyphenyl substituent at the 2-position is a deliberate design choice aimed at modulating the electronic and, consequently, the optical and biological properties of the parent benzimidazole scaffold. The electron-donating nature of the methoxy groups is expected to significantly influence the molecule's frontier molecular orbitals and its interaction with light. Understanding these fundamental properties is crucial for the rational design of new drugs and functional materials.

Molecular Structure and Synthesis

The structural foundation of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole dictates its chemical behavior and physical properties. The molecule consists of a planar benzimidazole ring system connected to a 2,4-dimethoxyphenyl group. A critical structural parameter is the dihedral angle between these two ring systems, which influences the extent of π-conjugation. For this specific molecule, the dihedral angle has been determined to be 26.47 (6)°.[5]

Caption: General workflow for the synthesis of 2-arylbenzimidazoles.

Electronic Properties: A Computational Perspective

The electronic behavior of a molecule is governed by the distribution and energy of its electrons, particularly those in the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) has become an indispensable computational tool for investigating the electronic structure of molecules. [6]By calculating the electron density, DFT methods can accurately predict molecular geometries, orbital energies, and other electronic properties. For benzimidazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-31+G(d,p), provide deep insights into their electronic nature. [6][7] The HOMO in 2-arylbenzimidazole systems is typically distributed over the benzimidazole ring and the phenyl substituent, indicating a delocalized π-system. The LUMO is also generally spread across this conjugated framework. The presence of the two electron-donating methoxy groups on the phenyl ring is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to the unsubstituted 2-phenylbenzimidazole. This smaller energy gap suggests that the molecule can be more easily excited, which has direct implications for its optical properties.

Predicted Electronic Data

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 to -6.0 eV | Correlates with the electron-donating ability. |

| LUMO Energy | ~ -1.5 to -2.0 eV | Correlates with the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 4.5 eV | Determines electronic transition energy and reactivity. |

Optical Properties: Interaction with Light

The delocalized π-electron system in 2-(2,4-dimethoxyphenyl)-1H-benzimidazole makes it optically active, capable of absorbing and emitting light in the ultraviolet and visible regions of the electromagnetic spectrum.

UV-Visible Absorption

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, revealing information about electronic transitions within the molecule. For conjugated systems like benzimidazoles, the primary absorption bands correspond to π → π* transitions. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the nature of substituents. The electron-donating dimethoxy groups are expected to cause a bathochromic (red) shift in the λ_max compared to unsubstituted benzimidazole, moving the absorption to longer wavelengths. Studies on similar benzimidazole derivatives show absorption maxima typically in the range of 300-350 nm. [8]

Fluorescence Emission

Following absorption of a photon and promotion to an excited state, the molecule can relax by emitting a photon, a process known as fluorescence. Many benzimidazole derivatives are known to be fluorescent. [7][9]The fluorescence emission occurs at a longer wavelength (lower energy) than the absorption, with the difference between the absorption and emission maxima known as the Stokes shift.

The fluorescence properties, including the emission maximum (λ_em) and quantum yield (the efficiency of fluorescence), are highly dependent on the molecular structure and the local environment, such as solvent polarity. Solvatochromic effects, where the spectral positions shift with solvent polarity, can indicate a change in the molecule's dipole moment upon excitation, which is characteristic of intramolecular charge transfer (ICT) states. [7]

Expected Photophysical Data

| Property | Expected Range | Significance |

| Absorption Max (λ_abs) | 320 - 350 nm | Energy of the S0 → S1 electronic transition. |

| Emission Max (λ_em) | 360 - 420 nm | Energy of the S1 → S0 fluorescence transition. |

| Stokes Shift | 40 - 70 nm | Indicates energy loss in the excited state before emission. |

| Fluorescence Quantum Yield | Moderate to High | Efficiency of the fluorescence process. |

Methodologies: Experimental and Computational Protocols

To provide a practical framework for researchers, this section details the standard protocols for the synthesis, characterization, and computational analysis of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole.

Protocol 1: Synthesis

Objective: To synthesize 2-(2,4-dimethoxyphenyl)-1H-benzimidazole.

Materials:

-

o-phenylenediamine

-

2,4-dimethoxybenzaldehyde

-

Sodium metabisulfite (Na₂S₂O₅)

-

Ethanol (95%)

-

Deionized water

-

n-Hexane

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (2 mmol) and 2,4-dimethoxybenzaldehyde (2 mmol) in a 20 mL solution of ethanol and water (9:1 v/v).

-

Add sodium metabisulfite (4 mmol) to the mixture.

-

Stir the reaction mixture vigorously at room temperature for approximately 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to collect the precipitate.

-

Wash the collected solid residue sequentially with deionized water and n-hexane to remove unreacted starting materials and byproducts.

-

Dry the purified product under reduced pressure at 80 °C.

-

Characterize the final product using FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity. [3]

Protocol 2: UV-Vis and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of the synthesized compound.

Caption: Workflow for Spectroscopic Characterization.

Procedure:

-

Solution Preparation: Prepare a stock solution (e.g., 1 mM) of the compound in a suitable solvent (e.g., ethanol, DMSO, or acetonitrile). From this, prepare a series of dilute working solutions (e.g., 1-10 µM) in the solvent of choice.

-

UV-Vis Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.

-

Fill a matched cuvette with the sample solution.

-

Scan the absorbance from approximately 200 nm to 500 nm.

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Fluorescence Measurement:

-

Use a fluorescence spectrophotometer.

-

Use the pure solvent to zero the instrument.

-

Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum.

-

Scan the emission spectrum over a range starting ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering.

-

Identify the wavelength of maximum emission (λ_em).

-

-

Data Analysis: Calculate the Stokes shift (in nm) by subtracting λ_max from λ_em.

Protocol 3: Computational Modeling (DFT)

Objective: To calculate the electronic properties (HOMO, LUMO, energy gap) of the molecule.

Software: Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

-

Structure Input: Build the 3D structure of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole using a molecular editor (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common level of theory is DFT with the B3LYP functional and the 6-31+G(d,p) basis set. [6]3. Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: From the output of the optimized structure, extract the energies of the HOMO and LUMO.

-

Analysis: Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO). Visualize the HOMO and LUMO orbitals to understand the electron density distribution in these frontier orbitals.

Conclusion and Future Directions

2-(2,4-dimethoxyphenyl)-1H-benzimidazole possesses a unique combination of structural and electronic features that make it a compelling target for further research. Its accessible synthesis, coupled with its predicted favorable optical properties, positions it as a versatile scaffold. The electron-donating methoxy groups enhance the electron density of the π-system, which is expected to result in significant fluorescence and potential for solvatochromic behavior.

For professionals in drug development, the insights into its electronic structure can aid in understanding potential interactions with biological targets and can guide the design of new derivatives with enhanced therapeutic activity. For materials scientists, the strong absorption and emission characteristics suggest potential applications in the development of novel fluorescent probes for bio-imaging, chemical sensors, or as components in organic light-emitting diodes (OLEDs). Further experimental validation of the computationally predicted properties, along with in-depth biological screening, will be crucial next steps in unlocking the full potential of this promising molecule.

References

- MDPI. (2025, December 19).

- IntechOpen. (2022, July 13). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazole Molecules.

- Taylor & Francis. (2021, September 10). Computational Repurposing of Benzimidazole Anthelmintic Drugs As Potential Colchicine Binding Site Inhibitors.

- PMC. (n.d.). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies.

- PubMed. (2013, October 15). Synthesis of some fluorescent benzimidazole derivatives using cobalt(II) hydroxide as highly efficient catalyst--spectral and physico-chemical studies and ESIPT process.

- ResearchGate. (n.d.). UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution.

- Scientific & Academic Publishing. (n.d.). Structural and Electronic Properties of [Co(benzimidazole)2I2].

- PMC. (n.d.).

- PMC. (2024, June 13).

- DTIC. (2025, June 10).

- MDPI. (2025, December 1). New Benzimidazole-Based pH-Sensitive Fluorescent Probes.

- PMC. (n.d.). 2-(3,4-Dimethoxyphenyl)-1H-benzimidazole.

- MDPI. (2023, March 10). New 2-(2,4-Dihydroxyphenyl)benzimidazolines.

- Indian Academy of Sciences. (n.d.). A facile and efficient synthesis of benzimidazole as potential anticancer agents.

- RSC Publishing. (2024, November 5). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl) -.

- PMC. (2024, November 5). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents.

- IARJSET. (2024, July 5).

- Arabian Journal of Chemistry. (2021, June 28).

- ResearchGate. (2006, June). 2-(4-Methoxyphenyl)-1H-benzimidazole.

- PubMed. (2024, January 30). Benzimidazole Derivative (N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide)

- ChemicalBook. (n.d.). 2-(4-methoxyphenyl)-1h-benzimidazole.

- PMC. (n.d.). 3-[4-(1H-Benzimidazol-2-ylmethoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. ias.ac.in [ias.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. 2-(3,4-Dimethoxyphenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of some fluorescent benzimidazole derivatives using cobalt(II) hydroxide as highly efficient catalyst--spectral and physico-chemical studies and ESIPT process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles | IntechOpen [intechopen.com]

- 9. apps.dtic.mil [apps.dtic.mil]

step-by-step synthesis protocol for 2-(2,4-dimethoxyphenyl)-1h-benzimidazole

An Application Note for the Synthesis of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The benzimidazole core is a "privileged structure" known for a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The described method involves the condensation and subsequent oxidative cyclization of o-phenylenediamine and 2,4-dimethoxybenzaldehyde. We present a highly efficient and facile procedure utilizing sodium metabisulfite as an oxidant in a mixed solvent system at ambient temperature, which offers advantages in terms of mild reaction conditions, high yield, and straightforward product isolation.[3] This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into the synthesis, purification, and characterization of this target compound.

Introduction and Scientific Background

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a cornerstone in the development of therapeutic agents. Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with various biopolymers, leading to a broad range of pharmacological effects.[4] Specifically, 2-aryl substituted benzimidazoles are of significant interest due to their enhanced biological profiles.

The synthesis of these compounds is most commonly achieved through the condensation of an o-phenylenediamine with an aldehyde.[4][5] This reaction proceeds through two key stages:

-

Schiff Base Formation: The initial step is the condensation between one of the primary amine groups of o-phenylenediamine and the carbonyl group of the aldehyde, forming a Schiff base (or imine) intermediate.

-

Oxidative Cyclodehydrogenation: The Schiff base undergoes an intramolecular cyclization to form a non-aromatic 1,2-dihydrobenzimidazole (benzimidazoline) intermediate. This intermediate is then oxidized to the stable, aromatic benzimidazole product.

Direct condensation without a suitable oxidant can lead to a complex mixture of products. Various reagents and catalysts have been developed to promote the crucial oxidation step, including hypervalent iodine, manganese dioxide, and various metal catalysts.[6][7] The protocol detailed herein employs sodium metabisulfite (Na₂S₂O₅), a cost-effective and readily available reagent that facilitates a clean and high-yielding conversion under mild, environmentally benign conditions.[3][8]

Reaction Scheme & Synthesis Workflow

The overall synthesis is a one-pot reaction that transforms commercially available starting materials into the desired 2-aryl benzimidazole.

Reaction Scheme: o-phenylenediamine + 2,4-dimethoxybenzaldehyde → 2-(2,4-dimethoxyphenyl)-1H-benzimidazole

Caption: High-level workflow for the synthesis of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 95-54-5 | Purity >98%. Handle with care; toxic. |

| 2,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 613-45-6 | Purity >98%. |

| Sodium Metabisulfite | Na₂S₂O₅ | 190.11 | 7681-57-4 | Anhydrous, ACS grade or higher. |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous or 200 proof. |

| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS grade, for washing. |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | For solvent mixture and washing. |

| Deuterated Solvents | e.g., DMSO-d₆ | - | 2206-27-1 | For NMR analysis. |

Laboratory Equipment

-

Magnetic stirrer with stir plate

-

Round-bottom flasks (50 mL or 100 mL)

-

Glass beakers and graduated cylinders

-

Büchner funnel and vacuum flask assembly

-

Rotary evaporator

-

Analytical balance (±0.001 g)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

-

UV lamp for TLC visualization

-

Melting point apparatus

-

FTIR and NMR spectrometers for product characterization

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from a highly efficient method for synthesizing 2-substituted-phenyl benzimidazoles.[3]

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (2.0 mmol, 0.216 g).

-

Add 2,4-dimethoxybenzaldehyde (2.0 mmol, 0.332 g).

-

Measure and add 20 mL of a pre-mixed ethanol and water solution (9:1 v/v). Stir briefly to dissolve the reactants. Causality: The ethanol/water mixture provides an optimal medium for dissolving both the organic reactants and the inorganic oxidant, facilitating a homogeneous reaction.

Step 2: Initiation of Reaction

-

To the stirring solution, add sodium metabisulfite (4.0 mmol, 0.760 g).[3] Causality: Sodium metabisulfite acts as the oxidizing agent, converting the dihydrobenzimidazole intermediate to the final aromatic product. Using a 2-fold molar excess ensures the reaction goes to completion.

-

Seal the flask (e.g., with a septum) and allow the mixture to stir vigorously at room temperature (20–25 °C).

Step 3: Reaction Monitoring

-

The reaction progress should be monitored every 30 minutes using Thin-Layer Chromatography (TLC).

-

Prepare a TLC chamber with an eluent system of hexane:ethyl acetate (2:1 v/v).

-

Spot the reaction mixture on a TLC plate alongside the starting materials (o-phenylenediamine and 2,4-dimethoxybenzaldehyde) as references.

-

The reaction is considered complete upon the disappearance of the limiting starting material spot and the appearance of a new, single product spot with a distinct R_f value. The typical reaction time is approximately 2 hours.[3]

Step 4: Product Isolation and Work-up

-

Upon completion, filter the reaction mixture through a Büchner funnel to remove any insoluble inorganic byproducts.

-

Transfer the filtrate to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

Step 5: Purification

-

The concentrated residue will contain the crude product. Add approximately 20 mL of deionized water to the residue and stir or sonicate to form a slurry.

-

Collect the solid product by vacuum filtration, washing the filter cake thoroughly with additional deionized water (2 x 15 mL). Causality: This step removes any remaining water-soluble impurities.

-

Next, wash the filter cake with cold n-hexane (2 x 15 mL).[3] Causality: The hexane wash effectively removes non-polar impurities, including any unreacted aldehyde.

-

Transfer the purified solid product to a clean, pre-weighed watch glass and dry it at 80 °C under reduced pressure for 2-4 hours or until a constant weight is achieved.

Characterization of 2-(2,4-dimethoxyphenyl)-1H-benzimidazole

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Expected Result |

| Appearance | Off-white to pale yellow solid |

| Yield | Typically >90% |

| Melting Point | ~224-226 °C |

| FTIR (KBr, cm⁻¹) | ~3410 (N-H stretch), ~1625 (C=N stretch), ~1255 & 1030 (C-O stretch, ether) |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~12.5 (s, 1H, N-H), ~8.1 (d, 1H, Ar-H), ~7.6 (m, 2H, Ar-H), ~7.2 (m, 2H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.7 (s, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃) |

| Mass Spec (ESI-MS) | m/z: 255.11 [M+H]⁺ for C₁₅H₁₄N₂O₂ |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | • Incomplete reaction. • Poor quality of starting materials. • Incorrect stoichiometry. | • Extend reaction time and continue monitoring by TLC. • Verify the purity of reactants. o-phenylenediamine can oxidize upon storage. • Re-verify all measurements and calculations. |

| Impure Product (Multiple Spots on TLC) | • Formation of side products. • Incomplete washing during purification. | • Ensure the reaction temperature does not exceed room temperature. • Perform additional washes with water and n-hexane. • For very impure samples, consider recrystallization from ethanol or purification via column chromatography. |

| Product is Darkly Colored | • Oxidation of o-phenylenediamine starting material or product. | • Use fresh, high-purity o-phenylenediamine. • Minimize exposure of the reaction and product to air and light. • If necessary, the crude product can be dissolved and treated with a small amount of activated charcoal before recrystallization.[9] |

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

Ventilation: All steps of this procedure should be performed in a well-ventilated chemical fume hood.

-

Chemical Hazards:

-

o-Phenylenediamine: Is toxic upon inhalation, ingestion, and skin contact. It is a suspected mutagen and carcinogen. Avoid creating dust.

-

Solvents: Ethanol and n-hexane are flammable. Keep away from ignition sources.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

- Shrivastava, A., Gupta, A. (2012). A Note A green synthesis of benzimidazoles. E-Journal of Chemistry, 9(4), 2377-2381.

- Wagner, E. C., Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12.

- Kaur, H., Singh, J., Singh, S. (2017). Green Synthesis of Benzimidazole Derivatives. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2(6), 1-6.

- Kumar, A., Aggarwal, A. (2022). Green Synthesis Of Benzimidazole Analogues: An Overview.

- Nardi, M., Bonfante, F., De Nino, A., Di Donna, L., Maiuolo, L., Prokopov, D., Roca, E., Sindona, G. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. Molecules, 24(16), 2888.

- Gadipelly, C., Sravani, G., Kumar, M. (2019). Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Chemical Methodologies, 3(4), 450-466.

- Labmonk. (n.d.).

- Slideshare. (2019).

- Al-Juboori, A. A. H. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(2), 918-925.

- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles.

- Madhukar, V., Kumar, P., Kumar, B. S., Reddy, Y. T., Rao, V. J. (2012). A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity. American Journal of Organic Chemistry, 2(4), 84-91.

- Saha, P., Ramana, M. (2016). Highly Efficient Chemoselective Synthesis of 2-Aryl-1-arylmethyl-1H-Benzimidazoles by Using TiCp2Cl2 Catalyst. Oriental Journal of Chemistry, 32(1), 335-342.

- Shaikh, A. (2017). Synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using chlorosulfonic acid at room temperature. International Journal of Pharmacy and Technology, 9(1), 28227-28236.

- The Journal of Organic Chemistry. (n.d.). A novel palladium-catalyzed synthesis of 2-arylbenzimidazoles.

- Pathan, A. A., Pathan, M. A., Siddiqui, S., Baseer, M. A. (2015). Chemo selective one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using Amberlite IR-120. Arabian Journal of Chemistry, 8(5), 683-687.

- Onkol, T., Dogruer, D. S., Ito, S., Kupeli Akkol, E., Yesilada, E. (2012).

- Fassihi, A., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Medicinal Chemistry.

- BenchChem. (2025). An In-depth Technical Guide to 2-(Diethoxymethyl)-1H-benzimidazole: Synthesis, Properties, and Biological Significance.

- Husain, A., Rashid, M., Mishra, R., Ahmad, A., Al-wabel, N. A., Ahmad, S. (2013). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry, 6(3), 281-287.

- Semantic Scholar. (n.d.). Synthesis, characterization, and antimicrobial activity of 2-{4- (1H benzimidazole-2-yl) phenyl imino}-2-hydroxy-4-methoxy benzaldehyde and its Cu (II) metal complex.

- Charis, C., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.

- Dang, T. T., et al. (2020). A facile and efficient synthesis of benzimidazole as potential anticancer agents. Journal of Chemical Sciences, 132(1), 32.

- Nikolova, S., et al. (2023). New 2-(2,4-Dihydroxyphenyl)benzimidazolines. Chemistry, 5(1), 589-598.